alpha-Methyltryptamine

Description

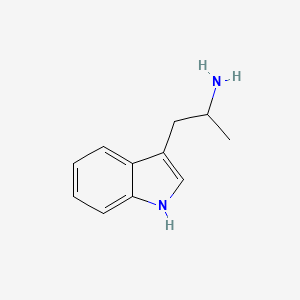

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861850 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-26-3, 304-54-1 | |

| Record name | (±)-α-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-aminopropyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-100 °C | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of alpha-Methyltryptamine (αMT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyltryptamine (αMT or AMT) is a synthetic tryptamine derivative with a complex and multifaceted pharmacological profile, exhibiting properties of a psychedelic, stimulant, and entactogen.[1] Historically investigated as an antidepressant in the 1960s, its clinical use was abandoned due to toxicity and psychoactive effects.[2][3] This guide provides a detailed technical examination of the molecular mechanisms underpinning αMT's diverse effects. The core of αMT's action lies in its concurrent interaction with multiple components of the monoaminergic system. It functions as a non-selective serotonin receptor agonist, a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, and a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[3][4] This document synthesizes the current understanding of αMT's pharmacodynamics and pharmacokinetics, details the experimental methodologies used to characterize its actions, and presents its complex pharmacology in a structured, accessible format for scientific professionals.

Introduction: A Compound of Historical and Scientific Interest

This compound (C₁₁H₁₄N₂) is a substituted tryptamine, structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and chemically related to amphetamine (α-methylphenethylamine).[1][4] This unique structure, particularly the alpha-methyl group, confers resistance to metabolic degradation by monoamine oxidase, prolonging its half-life and enabling central nervous system activity.[1]

Initially developed by the Upjohn Company as a potential antidepressant, it was briefly marketed in the Soviet Union under the trade name Indopan.[1][5] However, its powerful psychoactive effects, including hallucinations and stimulant properties, led to its discontinuation for clinical use.[3] Today, αMT is a Schedule I controlled substance in the United States, recognized for its abuse potential and lack of accepted medical use.[3] Despite this, its complex pharmacology makes it a valuable tool for neuropharmacological research, offering insights into the intricate workings of the monoaminergic systems that regulate mood, perception, and cognition.

Pharmacodynamics: A Tripartite Mechanism of Action

The distinct psychoactive profile of αMT arises from its ability to simultaneously engage three critical processes in monoaminergic neurotransmission: direct receptor agonism, modulation of neurotransmitter transport, and inhibition of enzymatic degradation.

Monoamine Transporter Interaction: Releasing Agent and Reuptake Inhibitor

αMT is a potent substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6] By acting as a substrate, it is transported into the presynaptic neuron. This action initiates a cascade that reverses the normal direction of transporter function, causing the efflux of cytoplasmic monoamines (serotonin, norepinephrine, and dopamine) into the synaptic cleft.[6] This property classifies αMT as a monoamine releasing agent (MRA).

Simultaneously, by competing with monoamines for the transporter binding site, αMT also functions as a reuptake inhibitor, further increasing the synaptic concentration and duration of action of these neurotransmitters.[3][5] It appears to act as a relatively balanced releasing agent and reuptake inhibitor across the three primary monoamines.[4]

| Activity | Target | Potency (EC₅₀, nM) |

| Serotonin (5-HT) Release | SERT | 21.7–68 |

| Norepinephrine (NE) Release | NET | 79–112 |

| Dopamine (DA) Release | DAT | 78.6–180 |

| Table 1: Monoamine Releasing Activity of αMT in Rat Brain Synaptosomes.[6] |

Serotonin Receptor Agonism

Beyond its effects on transporters, αMT acts as a direct agonist at various serotonin receptors, with moderate affinity for 5-HT₁ and 5-HT₂ subtypes.[3] Its psychedelic and hallucinogenic effects are primarily attributed to its agonist activity at the 5-HT₂ₐ receptor.[7][8]

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁ protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[9][10] This pathway is central to the mechanism of classic serotonergic hallucinogens.

Caption: Signal transduction cascade following αMT binding to the 5-HT₂ₐ receptor.

While specific binding affinity (Ki) values for αMT at all human receptor subtypes are not comprehensively documented in single sources, studies on enantiomers of α-methyltryptamines have demonstrated affinity for 5-HT₂ and 5-HT₁₋-like receptors in rat cortex homogenates.[11][12] The S-(+)-enantiomer is reported to be the more active stereoisomer.[8]

Monoamine Oxidase Inhibition (MAOI)

αMT is a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform.[3][13] MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine. By inhibiting this enzyme, αMT prevents the breakdown of these monoamines, further amplifying their synaptic concentrations and contributing to the drug's overall stimulant and mood-elevating effects. This MAOI activity is a critical component of its pharmacology and was the basis for its initial investigation as an antidepressant.[5] The potency of αMT as an MAO-A inhibitor in the rat brain has been shown to be approximately equal to that of harmaline.[13]

Caption: The synergistic relationship between αMT's three core mechanisms of action.

Pharmacokinetics

The metabolism of αMT has been studied in human hepatocytes and postmortem samples.[14] The primary metabolic transformations include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation.[14] The onset of effects after oral administration is notably delayed, typically taking 3-4 hours, with a long duration of action ranging from 12 to 24 hours, and in some cases, up to two days.[3] This prolonged duration is likely due to the alpha-methyl group protecting the molecule from rapid degradation by MAO and the compound's own MAO-inhibiting properties.

Experimental Methodologies for Mechanistic Elucidation

The complex pharmacology of αMT has been characterized using a variety of standard in vitro and in vivo techniques.

In Vitro Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[15] They are used to calculate the inhibition constant (Ki) of αMT at various monoamine receptors and transporters.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., 5-HT₂ₐ) in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer.[16]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the unlabeled test compound (αMT).[12][16]

-

Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at a controlled temperature (e.g., 30°C).[16]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[16]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of αMT. Use non-linear regression to determine the IC₅₀ (the concentration of αMT that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂ₐ, this often involves measuring the mobilization of intracellular calcium (Ca²⁺) or the accumulation of inositol phosphates (IPs). These assays determine the efficacy (Emax) and potency (EC₅₀) of αMT as an agonist.

In Vivo Techniques

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[17][18] This method is crucial for confirming αMT's action as a monoamine releasing agent and reuptake inhibitor.

Protocol: In Vivo Microdialysis

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex).[19]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane at the probe's tip and into the aCSF.[20]

-

Sample Collection: Collect the resulting dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Baseline Measurement: Collect several baseline samples to establish the basal extracellular neurotransmitter levels.

-

Drug Administration: Administer αMT (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analysis: Quantify the concentrations of serotonin, dopamine, and norepinephrine in the dialysate using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]

-

Data Interpretation: An increase in neurotransmitter concentration post-administration demonstrates the releasing and/or reuptake-inhibiting effects of αMT.

Conclusion and Future Directions

This compound possesses a uniquely complex mechanism of action, characterized by a synergistic interplay between monoamine release/reuptake inhibition, direct serotonin receptor agonism, and monoamine oxidase inhibition. This tripartite action on the serotonergic, dopaminergic, and noradrenergic systems explains its combined stimulant, psychedelic, and entactogenic effects. While its clinical potential is limited by a challenging side-effect profile and long duration of action, αMT remains a compound of significant scientific interest.[3][21]

Future research should focus on obtaining high-resolution binding affinity data for αMT and its enantiomers at a comprehensive panel of human recombinant receptors and transporters. Further investigation into its functional selectivity or "biased agonism" at the 5-HT₂ₐ receptor could elucidate which specific downstream signaling pathways are responsible for its distinct psychoactive effects, potentially informing the design of novel therapeutics with more targeted actions.

References

- DEA Diversion Control Division. (n.d.). This compound (Street Name: Spirals). U.S. Department of Justice.

- Wikipedia. (2024). α-Methyltryptamine. Wikipedia.

- Release. (n.d.). AMT. Release.

- World Health Organization. (2014). This compound (AMT). Expert Committee on Drug Dependence Information Repository.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Wikipedia. (2024). 5-HT2A receptor. Wikipedia.

- Nikiforuk, A. (2021). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

- Grokipedia. (n.d.). α-Methyltryptamine. Grokipedia.

- Nichols, D. E., et al. (1991). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry.

- Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.

- Wikipedia. (2024). Monoamine releasing agent. Wikipedia.

- Kaplan, A. L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American Journal of Physiology.

- Westerink, B. H., & de Vries, J. B. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences.

- Nichols, D. E., et al. (1991). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. Journal of Medicinal Chemistry.

- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology.

- Bel-tran, E., & Borycz, J. (2018). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments.

- Hansen, S. T., & Johnson, M. A. (2012). Overview of Brain Microdialysis. Current Protocols in Neuroscience.

- Faron-Górecka, A., et al. (2021). 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. Pharmacological Reports.

- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry.

- ACS Publications. (n.d.). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry.

- Wilcox, J. (2012). Psychoactive Properties of this compound: Analysis From Self Reports of Users. Journal of Psychoactive Drugs.

- The Drug Classroom. (2015). This compound. YouTube.

- ECDD. (2014). This compound. Legal-High-Inhaltsstoffe.de.

- MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver.

- Dinis-Oliveira, R. J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics.

- Bionity.com. (n.d.). This compound. Bionity.com.

- PsychonautWiki. (n.d.). ΑMT. PsychonautWiki.

Sources

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. AMT | Release [release.org.uk]

- 5. This compound (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [bionity.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

alpha-Methyltryptamine pharmacological profile

An In-Depth Technical Guide to the Pharmacological Profile of alpha-Methyltryptamine (α-MT)

Abstract

This compound (α-MT or AMT) is a synthetic tryptamine derivative with a unique and complex pharmacological profile that confers stimulant, entactogen, and psychedelic properties.[1] Originally developed as an antidepressant in the 1960s, its clinical use was short-lived, but it has since emerged as a compound of significant interest in neuropharmacology and toxicology.[1][2] This technical guide provides a comprehensive analysis of α-MT's mechanism of action, receptor interactions, signaling pathways, and metabolic fate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation of this multifaceted molecule.

Introduction: A Compound of Duality

This compound is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and is the tryptamine analogue of amphetamine.[1] Its defining structural feature is the methyl group on the alpha carbon of the ethylamine side chain. This substitution is critical to its pharmacological profile; it sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the compound's bioavailability and prolonging its half-life, allowing for significant central nervous system activity after oral administration.[1]

This resistance to degradation underpins a long duration of action, typically lasting 12 to 24 hours, with a slow onset of 3 to 4 hours post-ingestion.[1][3] The clinical and physiological effects of α-MT are dose-dependent. Low doses (5-10 mg) were explored for antidepressant effects, while moderate doses (20-30 mg) produce euphoria and entactogenic states, and doses exceeding 30 mg induce potent psychedelic and hallucinogenic effects.[1] This spectrum of activity is the direct result of its promiscuous engagement with multiple molecular targets, which will be detailed in the subsequent sections.

Pharmacodynamics: A Multi-Target Mechanism of Action

The diverse psychotropic effects of α-MT are not attributable to a single mechanism but rather to a confluence of three distinct pharmacological actions: interaction with monoamine transporters, direct serotonin receptor agonism, and inhibition of monoamine oxidase.

Monoamine Transporter Interactions: A Releasing Agent and Reuptake Inhibitor

α-MT functions as a potent and relatively balanced releasing agent and reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This action increases the synaptic concentration of these key neurotransmitters, which is the primary driver of α-MT's stimulant and mood-elevating effects. The interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) is a critical component of its pharmacology.

The causality for this dual stimulant/entactogen profile lies in its balanced affinity for all three transporters. Unlike more selective agents, α-MT's broad action results in a global increase in synaptic monoamines, producing effects that share characteristics with both classic stimulants like amphetamine and entactogens like MDMA.

Table 1: In Vitro Pharmacodynamic Profile of α-Methyltryptamine

| Target | Assay Type | Value | Species/System | Reference |

|---|---|---|---|---|

| Monoamine Transporters | ||||

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC₅₀) | 0.38 µM | Synaptosomes | [4] |

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC₅₀) | 0.73 µM | Synaptosomes | [4] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC₅₀) | 0.4 µM | Synaptosomes | [4] |

| Monoamine Oxidase | ||||

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (IC₅₀) | 0.38 µM | Recombinant Human | [1] |

| Serotonin Receptors | ||||

| 5-HT₁ Receptors | Binding Affinity | Moderate | N/A | [3] |

| 5-HT₂ Receptors | Binding Affinity | Moderate | Rat Frontal Cortex |[3][5] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Serotonin Receptor Agonism: The Psychedelic Component

In parallel with its action on transporters, α-MT is a direct, non-selective agonist at serotonin receptors, with moderate affinity for both 5-HT₁ and 5-HT₂ receptor subtypes.[3] Its potent hallucinogenic and psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT₂ₐ receptor.[6] This is the canonical mechanism shared by classic psychedelics like LSD and psilocin.

The activation of 5-HT₂ₐ receptors, particularly in cortical pyramidal neurons, is thought to disrupt normal patterns of neural activity, leading to the profound alterations in perception, cognition, and consciousness that characterize the psychedelic experience.

Monoamine Oxidase Inhibition (MAOI)

α-MT is a reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine.[1] Its IC₅₀ value for MAO-A is approximately 380 nM, a potency comparable to other psychoactive amphetamines.[1] This MAO-A inhibition serves to further amplify the effects of α-MT's monoamine-releasing activity. By blocking the primary metabolic pathway for synaptic serotonin and norepinephrine, α-MT ensures that the released neurotransmitters have a more sustained and pronounced effect. This synergistic action contributes significantly to the compound's long duration and potential for toxicity if combined with other serotonergic agents.

Caption: Multi-target mechanism of α-MT at a monoamine synapse.

Key Signaling Pathways

The psychedelic effects of α-MT are mediated by the canonical signaling cascade of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit.[7][8]

-

Receptor Activation: α-MT binds to and activates the 5-HT₂ₐ receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[9]

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate neuronal and behavioral effects.[7]

Understanding this pathway is crucial, as a threshold level of Gq-mediated signaling is believed to be required to induce psychedelic-like effects.[6][10]

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of α-MT to inhibit the uptake of serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Materials:

-

Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET. [11]* Radiolabeled Substrates: [³H]5-HT, [³H]DA, and [³H]NE.

-

Selective Inhibitors (for NSB): Fluoxetine (for SERT), Mazindol (for DAT), Nisoxetine (for NET). [11]* Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Equipment: 96-well plates, centrifugation system, scintillation counter.

Step-by-Step Methodology:

-

Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of α-MT or the appropriate selective inhibitor for NSB determination.

-

Initiate Uptake: Add the corresponding radiolabeled substrate (e.g., [³H]5-HT for SERT-expressing cells) at a final concentration of ~5-10 nM and incubate for a short period (e.g., 5-10 minutes) at 37°C. [11]4. Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific uptake: Total Uptake - Non-specific Uptake.

-

Plot the percentage of specific uptake versus the log concentration of α-MT.

-

Use non-linear regression to determine the IC₅₀ value for each transporter.

-

Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels

Objective: To measure the effect of α-MT administration on extracellular levels of 5-HT, DA, and NE in a specific brain region (e.g., prefrontal cortex or striatum) of a freely moving animal (e.g., rat).

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (isoflurane), microdrill, surgical tools.

-

Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector. [12]* Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: HPLC with electrochemical detection (HPLC-ED), optimized for monoamine analysis. [13] Step-by-Step Methodology:

-

Probe Implantation Surgery: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). [14]3. Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer α-MT (e.g., via intraperitoneal injection) to the animal.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the time-course of changes in extracellular monoamine concentrations.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of 5-HT, DA, NE, and their metabolites.

-

Data Analysis:

-

Express the concentration of each analyte in each post-drug sample as a percentage of the average baseline concentration.

-

Plot the mean percent baseline versus time to visualize the neurochemical response to α-MT.

-

Conclusion and Future Directions

This compound possesses a remarkably complex pharmacological profile, acting simultaneously as a monoamine releasing agent/reuptake inhibitor, a direct serotonin receptor agonist, and a monoamine oxidase inhibitor. This multi-target engagement is the fundamental basis for its unique blend of stimulant, entactogen, and psychedelic effects. The α-methyl group is a key structural motif that imparts oral bioavailability and a prolonged duration of action by preventing metabolic degradation.

For drug development professionals, α-MT serves as an important chemical scaffold. Understanding its structure-activity relationships can inform the design of novel compounds with more selective pharmacological profiles. For instance, modifying the structure to reduce monoamine transporter activity while retaining 5-HT₂ₐ agonism could yield more selective psychedelic agents. Conversely, enhancing transporter activity while diminishing receptor agonism could lead to novel stimulant or antidepressant candidates. A thorough characterization using the methodologies described herein is essential for elucidating the neurochemical mechanisms of any new psychoactive compound and predicting its physiological effects and therapeutic potential.

References

- National Center for Biotechnology Information (NCBI). (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PubMed Central.

- Metropolitan State University of Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- National Center for Biotechnology Information (NCBI). (2017). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central.

- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.

- Springer Nature Experiments. (2023). In Vivo Brain Microdialysis of Monoamines.

- National Center for Biotechnology Information (NCBI). (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central.

- ResearchGate. (n.d.). Test compounds, reference plasma concentrations, and IC50 values...

- National Center for Biotechnology Information (NCBI). (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.

- Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.

- Science.gov. (n.d.). inhibition ic50 values: Topics.

- National Center for Biotechnology Information (NCBI). (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.

- National Center for Biotechnology Information (NCBI). (2017). In Vitro Monoamine Oxidase Inhibition Potential of this compound Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed.

- Springer Nature Experiments. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach.

- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.

- National Center for Biotechnology Information (NCBI). (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. PubMed Central.

- Oxford Academic. (1991). In vivo measurement of monoamine neurotransmitter release using brain microdialysis.

- National Center for Biotechnology Information (NCBI). (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. PubMed.

- Oxford Academic. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

- Wikipedia. (n.d.). α-Methyltryptamine.

- National Center for Biotechnology Information (NCBI). (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed.

- Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics.

- DEA Diversion Control Division. (n.d.). This compound (Street Name: Spirals).

- ResearchGate. (n.d.). Pharmacokinetics parameters (A) C max , (B) T max , (C) AUC 0-t , (D) T...

- National Center for Biotechnology Information (NCBI). (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. PubMed.

- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...

- ResearchGate. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter.

- World Health Organization. (n.d.). This compound (AMT) - Expert Committee on Drug Dependence Information Repository.

- ResearchGate. (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.

- Wikipedia. (n.d.). 5-MeO-AMT.

- European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics.

- Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles.

- ResearchGate. (n.d.). Drug action (IC 50 values) on MAO A and MAO B activities.

- ResearchGate. (n.d.). Monoamine transporter inhibition.

- National Center for Biotechnology Information (NCBI). (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PubMed Central.

- National Center for Biotechnology Information (NCBI). (n.d.). (+-)-alpha-Methyltryptamine. PubChem.

- Wikipedia. (n.d.). 3-APBT.

- ResearchGate. (n.d.). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2...

- National Center for Biotechnology Information (NCBI). (n.d.). Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme.

- MDPI. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

- National Center for Biotechnology Information (NCBI). (1991). Metabolic activation of the tricyclic antidepressant amineptine--I. Cytochrome P-450-mediated in vitro covalent binding. PubMed.

Sources

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. msudenver.edu [msudenver.edu]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pharmacology of alpha-Methyltryptamine (αMT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyltryptamine (αMT or AMT) is a synthetic tryptamine derivative with a complex and multifaceted pharmacological profile.[1][2] Originally investigated as an antidepressant in the 1960s, its unique mechanism of action sets it apart from typical psychedelic compounds and monoamine oxidase inhibitors.[1][2][3] This guide provides a detailed technical examination of αMT's interactions with key central nervous system targets, focusing on its receptor binding affinities, functional activities at monoamine transporters, and its role as a monoamine oxidase inhibitor. We will explore the causality behind standard experimental procedures for characterizing such compounds and present quantitative data to offer a comprehensive resource for researchers in pharmacology and drug development.

A Multifaceted Pharmacological Profile: Beyond a Single Mechanism

This compound's distinct psychoactive effects, which include stimulation, entactogenesis, and psychedelic experiences, stem from its concurrent activity at multiple molecular targets.[1][4] Unlike classic psychedelics that are often highly selective for specific serotonin receptor subtypes, αMT's activity is broadly distributed across three primary domains:

-

Monoamine Transporter Interaction: It acts as a releasing agent and reuptake inhibitor at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][4][5]

-

Direct Receptor Agonism: It functions as a non-selective agonist at various serotonin receptors, notably the 5-HT2 family.[1][5][6]

-

Enzyme Inhibition: It is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][5][6]

This "triple-action" profile (releaser, reuptake inhibitor, and agonist) combined with MAO inhibition results in a significant and prolonged increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, underpinning its complex behavioral effects.[6] The alpha-methyl group on its side chain makes it a poor substrate for MAO, prolonging its half-life and allowing it to effectively enter the central nervous system.[1]

Experimental Methodology: A Guide to Determining Binding Affinity

The characterization of a compound's receptor binding profile is a cornerstone of pharmacological research. Radioligand binding assays are the gold-standard method for determining the affinity (Ki) of a test compound for a specific receptor. [7][8][9]

The Principle of Competitive Binding Assays

This technique relies on the principle of competition between a radioactively labeled ligand (radioligand) with known high affinity for the target receptor and an unlabeled test compound (e.g., αMT). [7]A fixed concentration of the radioligand is incubated with a preparation of tissue or cells expressing the receptor of interest. [10]Increasing concentrations of the unlabeled test compound are then added. The test compound will compete with the radioligand for binding to the receptor, displacing it in a concentration-dependent manner. By measuring the reduction in radioactivity bound to the receptor preparation at each concentration of the test compound, an IC50 value can be determined. This IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. [10] Self-Validation and Controls: A critical component of this protocol is the determination of non-specific binding (NSB). This is achieved by adding a very high concentration of a known, unlabeled ligand (a "saturating" concentration) to a set of control tubes. This ligand occupies virtually all specific receptor sites, so any remaining bound radioactivity is considered non-specific (e.g., binding to the filter, lipids, or other proteins). Total binding minus non-specific binding yields the specific binding, which is the data used for analysis. This control ensures the trustworthiness of the results. [10]

Example Protocol: [³H]Ketanserin Competitive Binding for 5-HT2A Receptor Affinity

This protocol provides a step-by-step workflow for determining the Ki of αMT at the rat 5-HT2A receptor.

Materials:

-

Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist)

-

Receptor Source: Rat frontal cortex homogenate

-

Test Compound: this compound (αMT)

-

NSB Agent: Mianserin or unlabeled Ketanserin (e.g., 10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 [11]* Filtration: Brandel Cell Harvester, GF/B glass fiber filters

-

Detection: Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh assay buffer to a known protein concentration. [10]2. Assay Setup: In 96-well plates or individual tubes, prepare three sets of conditions:

-

Total Binding: Receptor membrane + Assay Buffer + [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM).

-

Non-Specific Binding (NSB): Receptor membrane + NSB Agent + [³H]Ketanserin.

-

Competition: Receptor membrane + varying concentrations of αMT (e.g., 10⁻¹⁰ M to 10⁻⁴ M) + [³H]Ketanserin.

-

-

Incubation: Incubate all samples at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium. [10]4. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand. [10]5. Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of αMT.

-

Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]Ketanserin and Kd is its dissociation constant.

-

Synthesis and Implications for Research

The complex pharmacology of this compound provides a valuable case study for drug development professionals. Its profile highlights several key concepts:

-

Polypharmacology: αMT's activity at multiple functionally distinct targets (transporters, receptors, enzymes) is a prime example of polypharmacology. This can lead to a broad therapeutic window or, conversely, a complex side-effect profile. [1][6]Understanding these off-target effects is crucial in modern drug design.

-

Structure-Activity Relationships (SAR): The addition of a simple alpha-methyl group to the tryptamine scaffold dramatically alters its metabolic stability and pharmacological activity, demonstrating a key principle of medicinal chemistry. [1]* Therapeutic Potential and Risks: While initially explored for depression, its powerful psychoactive and cardiovascular effects, coupled with risks of serotonin syndrome when combined with other serotonergic agents, ultimately limited its therapeutic use. [3][6][12]This underscores the importance of balancing efficacy with a comprehensive safety and toxicity assessment.

For researchers, αMT serves as a useful pharmacological tool to probe the interplay between the different monoamine systems and to understand how simultaneous modulation of transporters and receptors translates into specific behavioral outcomes.

References

- DEA Diversion Control Division. (n.d.). This compound (Street Name: Spirals). U.S. Department of Justice.

- Wikipedia. (2024). α-Methyltryptamine.

- Expert Committee on Drug Dependence. (2014). This compound (AMT). World Health Organization.

- Release. (n.d.). AMT.

- Nova Recovery Center. (n.d.). Alpha-MT (α-Methyltryptamine): Effects, Risks & Treatment Options.

- Grokipedia. (n.d.). α-Methyltryptamine.

- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.

- Osman, D., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- YouTube. (2015). This compound.

- TripSit.Me. (n.d.). aMT.

- Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.

- ResearchGate. (n.d.). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2.

- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.

- Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406-1412.

- ChEMBL. (n.d.). Document: Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines. EMBL-EBI.

- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18.

- Sharma, T., & Gowdasadenahalli, K. (2019). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2011, 1-28.

- Cunningham, K. A., & Anastasio, N. C. (2025). 5-HT 2A receptors: Pharmacology and functional selectivity. Pharmacological Research, 100059.

Sources

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]

- 5. AMT | Release [release.org.uk]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. tripsit.me [tripsit.me]

An In-depth Technical Guide to the Monoamine Oxidase Inhibition Profile of alpha-Methyltryptamine (αMT)

Abstract

alpha-Methyltryptamine (αMT), a synthetic tryptamine derivative, exhibits a complex pharmacological profile characterized by its interaction with multiple monoaminergic systems. Historically explored as an antidepressant, its clinical application was ultimately curtailed.[1] This technical guide provides a comprehensive examination of a core component of its mechanism of action: the inhibition of monoamine oxidase (MAO). We will delve into the enzymatic kinetics, selectivity, structure-activity relationships, and the downstream neurochemical consequences of αMT's interaction with MAO isoforms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of αMT's MAO inhibition properties.

Introduction: The Multifaceted Pharmacology of α-Methyltryptamine

This compound (αMT) is a psychoactive compound belonging to the tryptamine class.[2] Its effects are multifaceted, encompassing stimulant, psychedelic, and entactogenic properties.[2] The pharmacological activity of αMT is not attributable to a single mechanism but rather to a combination of actions, including:

-

Monoamine Releasing Agent and Reuptake Inhibitor: αMT influences the synaptic concentrations of serotonin, dopamine, and norepinephrine by promoting their release and inhibiting their reuptake.[1][2]

-

Serotonin Receptor Agonist: It directly activates various serotonin receptor subtypes.[2]

-

Monoamine Oxidase Inhibitor: αMT reversibly inhibits monoamine oxidase, a key enzyme in the degradation of monoamine neurotransmitters.[2]

The alpha-methylation of the tryptamine backbone is a critical structural feature that renders αMT a poor substrate for MAO-A, thereby prolonging its half-life and facilitating its entry into the central nervous system.[2] This guide will focus specifically on the latter aspect of its pharmacology, providing a detailed analysis of its MAO-inhibiting properties.

Mechanism of Action: Reversible Inhibition of Monoamine Oxidase

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[3][4] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[5]

αMT has been demonstrated to be a reversible inhibitor of MAO, with a notable preference for the MAO-A isoform.[2] This reversible inhibition means that αMT binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function over time. This is in contrast to irreversible MAOIs which form a stable, covalent bond with the enzyme.[6] The inhibition of MAO-A by αMT leads to a decrease in the breakdown of serotonin and norepinephrine, resulting in an accumulation of these neurotransmitters in the presynaptic neuron and an subsequent increase in their synaptic availability.[3][5]

Figure 1: Mechanism of αMT-mediated MAO-A Inhibition.

Quantitative Analysis of MAO Inhibition

The potency and selectivity of αMT as an MAO inhibitor can be quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to characterize the inhibitory activity of a compound.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| α-Methyltryptamine (αMT) | 0.049 - 166 | 82 - 376 | Varies | [7][8] |

| 5-Fluoro-α-methyltryptamine | Highly Selective for MAO-A | - | ~18,000-fold | [9] |

| 7-Methyl-α-methyltryptamine | 0.049 | - | - | [7][8] |

| Harmine (Reference MAO-A Inhibitor) | - | - | - | [7] |

| Selegiline (Reference MAO-B Inhibitor) | - | - | - | [7] |

Note: IC50 values can vary depending on experimental conditions.

While a specific Ki value for αMT was not found in the available literature, a study on the related compound 5-fluoro-alpha-methyltryptamine demonstrated it to be a competitive MAO-A-selective inhibitor with a significantly higher sensitivity for MAO-A over MAO-B.[9] This suggests that αMT likely also acts as a competitive inhibitor.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol outlines a standard in vitro assay for determining the MAO inhibitory potential of a test compound like αMT using kynuramine as a substrate. Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.

Figure 2: Experimental Workflow for In Vitro MAO Inhibition Assay.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

α-Methyltryptamine (test compound)

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve the test compound (αMT) and control inhibitors in DMSO to create stock solutions.

-

Prepare serial dilutions of the stock solutions in assay buffer.

-

Prepare a working solution of kynuramine in the assay buffer.

-

Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

-

-

Assay Plate Preparation:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the serially diluted test compound or control inhibitors to the respective wells.

-

Include wells with buffer and DMSO as a vehicle control (100% enzyme activity) and wells without enzyme as a blank.

-

-

Enzyme Addition and Pre-incubation:

-

Add the MAO-A or MAO-B enzyme working solution to each well.

-

Gently mix the plate and pre-incubate for 15 minutes at 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the kynuramine working solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 310-340 nm and an emission wavelength of 380-400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Structure-Activity Relationships of α-Alkylated Tryptamines

The inhibitory potency and selectivity of tryptamine derivatives towards MAO are significantly influenced by their chemical structure. The presence of a methyl group at the alpha position of the ethylamine side chain, as seen in αMT, is a key determinant of its MAO inhibitory activity. This substitution hinders the enzymatic degradation by MAO-A, allowing the molecule to act as an inhibitor rather than a substrate.[2]

Further modifications to the indole ring can also modulate MAO inhibitory properties. For instance, the addition of a fluorine atom at the 5-position of the indole ring in 5-fluoro-α-methyltryptamine results in a highly potent and selective MAO-A inhibitor.[9] Conversely, other substitutions can decrease or abolish MAO inhibitory activity. A thorough understanding of these structure-activity relationships is crucial for the design of novel MAO inhibitors with desired potency and selectivity profiles.

Downstream Effects and Clinical Implications

The inhibition of MAO-A by αMT leads to a significant increase in the synaptic concentrations of serotonin and norepinephrine.[3][5] This elevation of monoamine levels is believed to be the primary mechanism behind the antidepressant effects observed in early clinical studies of αMT.[1] By preventing the breakdown of these neurotransmitters, αMT enhances their availability to bind to postsynaptic receptors, thereby amplifying their signaling.

However, this same mechanism also carries a significant risk of adverse effects, most notably serotonin syndrome . This potentially life-threatening condition arises from excessive serotonergic activity in the central nervous system.[10] The co-administration of αMT with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or other MAOIs, dramatically increases the risk of developing serotonin syndrome.[11] Symptoms can range from mild (agitation, restlessness) to severe (hyperthermia, seizures, and death).[10] The potential for such dangerous drug-drug interactions was a major factor in the discontinuation of αMT's clinical development.

Conclusion

This compound's interaction with monoamine oxidase is a critical aspect of its complex pharmacological profile. As a reversible and relatively selective inhibitor of MAO-A, αMT effectively increases the synaptic availability of key monoamine neurotransmitters. While this mechanism underlies its historical investigation as an antidepressant, it also presents a significant risk of serotonin toxicity, particularly when combined with other serotonergic drugs. A thorough understanding of the quantitative aspects of its MAO inhibition, as detailed in this guide, is essential for any researcher or drug development professional working with αMT or related compounds. The experimental protocols and mechanistic insights provided herein offer a framework for the continued investigation of tryptamine derivatives and their therapeutic potential.

References

- What are MAO-A inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., & Kisara, K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese journal of pharmacology, 46(2), 197–199. [Link]

- Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of this compound analog new psychoactive substances for assessing possible toxic risks. Toxicology letters, 272, 79–87. [Link]

- Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of this compound analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 79-87.

- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021, April 7). Psych Scene Hub.

- Finberg, J. P. M., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 7, 399. [Link]

- Simple Graph - GraphViz Examples and Tutorial. (n.d.).

- Al-Hourani, B. J., Sharma, S. K., & Al-Awaida, W. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6618. [Link]

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14).

- Psychoactive Properties of this compound: Analysis From Self Reports of Users. (2025, August 9). ResearchGate.

- Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. (2025, October 2). ResearchGate.

- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.

- Prakash, O., Kumar, A., & Kumar, P. (2013). Demystifying serotonin syndrome (or serotonin toxicity).

- Graphviz tutorial - YouTube. (2021, January 14).

- Nutt, D. J. (2005). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 15(2), 127–134. [Link]

- Foote, C. (2024, March 2). Serotonin Syndrome. In StatPearls.

- Dot Language (graph based diagrams). (2018, October 7). Medium.

- In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... (n.d.). ResearchGate.

- This compound (AMT). (n.d.). Expert Committee on Drug Dependence Information Repository.

- Serotonin. (n.d.). In Wikipedia.

- Thomas, D. (2023, June 5). Monoamine Oxidase Inhibitors. In StatPearls.

- α-Methyltryptamine. (n.d.). In Wikipedia.

- In vitro monoamine oxidase inhibition potential of this compound analog new psychoactive substances for assessing possible toxic risks. (n.d.). ResearchGate.

- Graphviz and dot: Generating Diagrams with Code - YouTube. (2022, October 21).

- Graphviz Examples and Tutorial. (n.d.). Sketchviz.

- Selective Inhibition of Monoamine Oxidase A and B by Two Substrate-Analogues, 5-fluoro-alpha-methyltryptamine and P-Chloro-Beta-Methylphenethylamine. (1986). Research communications in chemical pathology and pharmacology, 54(1), 125–128.

- Create Complex Graphs with GraphViz - YouTube. (2020, October 16).

- Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline. (n.d.). ResearchGate.

- Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. [Link]

Sources

- 1. dot | Graphviz [graphviz.org]

- 2. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 5. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 8. In vitro monoamine oxidase inhibition potential of this compound analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to α-Methyltryptamine (αMT): A Serotonin-Dopamine Releasing Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Methyltryptamine (αMT or AMT) is a synthetic tryptamine derivative with a complex and multifaceted pharmacological profile, acting as a psychedelic, stimulant, and entactogen.[1] Initially developed in the 1960s as an antidepressant under the trade name Indopan, its clinical use was short-lived due to a significant side-effect profile.[1][2] Today, αMT is a Schedule I controlled substance in the United States, recognized for its high potential for abuse and lack of accepted medical use.[2][3] This guide provides a comprehensive technical overview of αMT, focusing on its core mechanism as a serotonin-dopamine releasing agent. We will delve into its chemical synthesis, detailed pharmacodynamics, metabolic pathways, analytical methodologies, and toxicological considerations to equip researchers with a thorough understanding of this pharmacologically significant molecule.

Chemical Profile and Synthesis

Chemical Structure and Stereochemistry

α-Methyltryptamine (IUPAC name: 1-(1H-Indol-3-yl)propan-2-amine) is a tryptamine derivative characterized by a methyl group substituted at the alpha carbon of the ethylamine side chain.[1][3] This alpha-methylation is a critical structural feature; it confers resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's half-life and enabling it to effectively cross the blood-brain barrier.[1][4] Its structure is closely related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which provides a basis for its mechanism of action.[1][4] αMT possesses a stereocenter, with the S-(+)-enantiomer being the more pharmacologically active isomer.[5]

Chemical Synthesis

The synthesis of αMT can be achieved through several established routes. The two most common methods are detailed below.

Route 1: Henry Reaction (Nitroaldol Condensation)

A prevalent synthesis involves the Henry reaction between indole-3-carboxaldehyde and nitroethane, typically catalyzed by an amine salt like ammonium acetate.[1][6] This reaction forms the intermediate 1-(3-indolyl)-2-nitropropene, which is subsequently reduced to αMT using a potent reducing agent, such as lithium aluminum hydride (LiAlH₄).[1]

Route 2: Reductive Amination of Indole-3-acetone

An alternative pathway involves the condensation of indole-3-acetone with hydroxylamine to form a ketoxime intermediate.[1][6] This ketoxime is then reduced, again commonly with LiAlH₄, to yield the final α-methyltryptamine product.[1] Procedures for synthesizing optically pure enantiomers have also been developed, often involving reductive amination with chiral amines like α-methylbenzylamine, followed by chromatographic separation of the diastereomers and subsequent debenzylation.[7][8]

Experimental Protocol: Synthesis via Henry Reaction

-

Condensation: A mixture of indole-3-aldehyde (0.2 mole), nitroethane (100 ml), and glacial acetic acid (120 ml) is prepared.[6] To a separate warmed and stirred solution of ammonium acetate (0.28 mole) in acetic acid, the indole-aldehyde mixture is added.[6]

-

Reflux: The mixture is brought to reflux, and anhydrous sodium acetate is added. Acetic anhydride is added portion-wise over 2 hours at reflux.[6]

-

Work-up: After cooling, water is slowly added. The precipitated product, 1-(3-indolyl)-2-nitropropene, is filtered and crystallized from dilute alcohol.[6]

-

Reduction: The purified 1-(3-indolyl)-2-nitropropene (0.024 moles) is placed in a Soxhlet extractor and extracted into a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous ether.[6]

-

Quenching & Isolation: The reaction is carefully quenched with water, followed by the addition of sodium hydroxide solution. The resulting solids are filtered.[6]

-

Purification: The ether solution containing the crude amine is dried and concentrated. The final product can be precipitated as an acetate salt by dissolving the crude amine in methanol, adding acetic acid, and crystallizing from hot ethyl acetate.[6]

Multifaceted Pharmacology

αMT's distinct psychoactive effects stem from its ability to interact with multiple targets within the central nervous system. Its pharmacology is best understood as a combination of four primary actions: monoamine release, reuptake inhibition, direct receptor agonism, and enzyme inhibition.[1][9]

Caption: Multifaceted pharmacological profile of α-Methyltryptamine.

Monoamine Releasing Agent and Reuptake Inhibitor

The core of αMT's stimulant and entactogenic effects lies in its function as a monoamine releasing agent and reuptake inhibitor.[1][10] It interacts with the primary monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), reversing their normal function to promote the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][9] It acts as a relatively balanced releaser across the three main monoamines.[1][10] This dual action of release and reuptake inhibition significantly amplifies monoaminergic neurotransmission.

Experimental Protocol: In Vitro Monoamine Release Assay using Synaptosomes

This protocol quantifies the monoamine-releasing properties of a test compound.[2]

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation.[2]

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake into the vesicles.

-

Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and wash with buffer to establish a stable baseline of radiolabel efflux.

-

Compound Exposure: Introduce varying concentrations of αMT into the superfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of monoamine release induced by αMT.

-

Data Analysis: Plot the release data against the drug concentration to calculate an EC₅₀ value, representing the potency of the compound as a releasing agent.

Serotonin Receptor Agonism

αMT's prominent psychedelic effects are primarily attributed to its direct agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[2][5][9] Activation of this Gq/11-coupled receptor initiates a downstream signaling cascade that alters neuronal excitability and is believed to underlie the profound changes in perception and cognition.[2] αMT also demonstrates affinity for 5-HT₁ receptor subtypes.[9]

Caption: αMT-induced 5-HT₂A receptor signaling cascade.[2]

Experimental Protocol: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.[2][7]

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT₂A receptors from transfected cell lines or rat frontal cortex homogenates).[7]

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (αMT).[2][7]

-

Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of αMT that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition

αMT is a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform.[1][9][11] MAO-A is the primary enzyme responsible for the degradation of serotonin. By inhibiting this enzyme, αMT further increases the synaptic concentration and duration of action of serotonin, contributing significantly to its overall effect and posing a risk for serotonin toxicity, especially at higher doses or when combined with other serotonergic drugs.[11][12][13]

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Source |

| α-Methyltryptamine (αMT) | 0.049 - 166 | 82 - 376 | [11][12] |

| Harmine (Reference MAO-A Inhibitor) | Comparable to potent αMT analogs | - | [11][12] |

| Selegiline (Reference MAO-B Inhibitor) | - | Potent | [11][12] |

| Table 1: In Vitro MAO Inhibition Data for αMT. IC₅₀ values can vary based on experimental conditions. |

Pharmacokinetics and Metabolism

Administration and Duration